molecular formula C14H18ClNO4S B2440402 Benzyl 3-((chlorosulfonyl)methyl)-4-methylpyrrolidine-1-carboxylate CAS No. 2126161-78-0

Benzyl 3-((chlorosulfonyl)methyl)-4-methylpyrrolidine-1-carboxylate

Cat. No. B2440402
CAS RN: 2126161-78-0
M. Wt: 331.81
InChI Key: BPOIWXIMEBTAMX-UHFFFAOYSA-N
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Description

Benzyl 3-((chlorosulfonyl)methyl)-4-methylpyrrolidine-1-carboxylate is a chemical compound that has gained attention in scientific research due to its unique properties.

Scientific Research Applications

Synthesis and Neuroleptic Activity

Benzyl 3-((chlorosulfonyl)methyl)-4-methylpyrrolidine-1-carboxylate derivatives have been synthesized and evaluated for their neuroleptic activity. For instance, certain benzamides of this compound showed significant activity against stereotyped behavior in rats. These findings suggest their potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).

Applications in Asymmetric Synthesis

This compound has been used in conjugate addition reactions to produce chiral 3-aziridin-2-yl-acrylates, leading to high-yield and high stereoselectivity. Such reactions are crucial in the asymmetric synthesis of vicinal diamine derivatives, indicating its importance in the synthesis of biologically active compounds (Yoon et al., 2010).

Large-Scale Preparation from L-Aspartic Acid

The compound has been synthesized from L-aspartic acid on a large scale, demonstrating its practicality for industrial applications. This process involves methylation, reduction, and protection steps, highlighting its versatility in chemical synthesis (Yoshida et al., 1996).

Efficient Synthesis via Aziridinium Ion Intermediate

An efficient synthesis method for related compounds has been developed, using a stereospecific and regioselective chlorination process. This method emphasizes the compound's utility in producing chiral building blocks for biologically active compounds (Ohigashi et al., 2010).

Platinum-Catalyzed Hydroamination

The compound has been involved in platinum-catalyzed intramolecular hydroamination reactions, forming pyrrolidine derivatives. This showcases its role in reactions with excellent functional group compatibility and low moisture sensitivity (Bender et al., 2005).

properties

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)-4-methylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c1-11-7-16(8-13(11)10-21(15,18)19)14(17)20-9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOIWXIMEBTAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-((chlorosulfonyl)methyl)-4-methylpyrrolidine-1-carboxylate

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